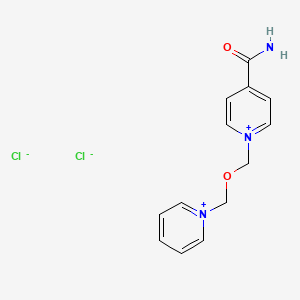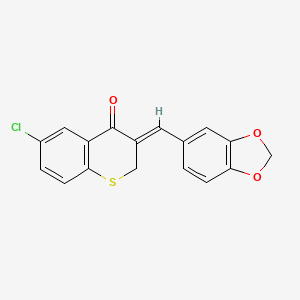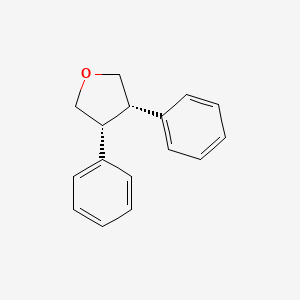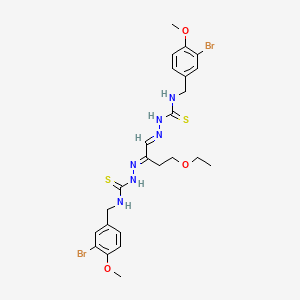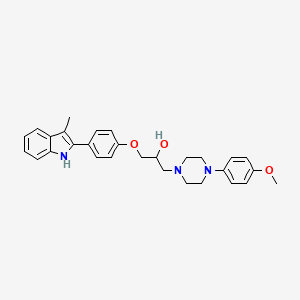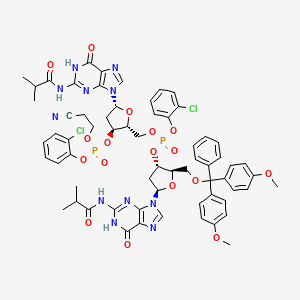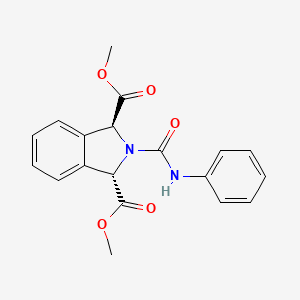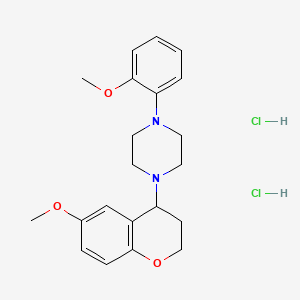
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is a complex organic compound with a unique structure It is characterized by the presence of a propanamide backbone, a diethylamino group, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethylamine with 1-methyl-1-(4-methylphenyl)ethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl group can enhance binding affinity. The compound may modulate signaling pathways by affecting enzyme activity or receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, N-(1-methyl-1-phenylethyl)-: Lacks the diethylamino group.
Propanamide, 2-(dimethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-: Contains a dimethylamino group instead of diethylamino.
Propanamide, 2-(diethylamino)-N-(1-phenylethyl)-: Lacks the methyl group on the phenyl ring.
Uniqueness
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is unique due to the presence of both the diethylamino group and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91793-44-1 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H28N2O/c1-7-19(8-2)14(4)16(20)18-17(5,6)15-11-9-13(3)10-12-15/h9-12,14H,7-8H2,1-6H3,(H,18,20) |
InChI-Schlüssel |
RQWVOCSENLIJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


